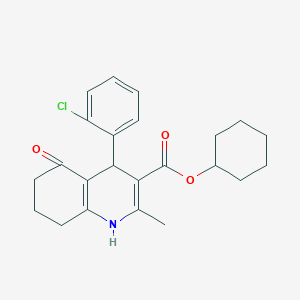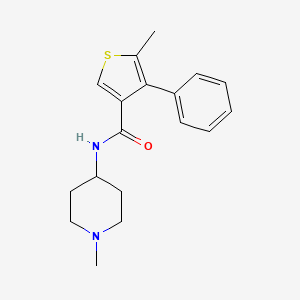![molecular formula C19H20N2O4 B5227217 4-Oxo-4-[4-(2-phenylethylcarbamoyl)anilino]butanoic acid](/img/structure/B5227217.png)
4-Oxo-4-[4-(2-phenylethylcarbamoyl)anilino]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-4-[4-(2-phenylethylcarbamoyl)anilino]butanoic acid is a complex organic compound with the molecular formula C13H16N2O4. This compound is characterized by the presence of a butanoic acid backbone with a phenylethylcarbamoyl and anilino substituent. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-[4-(2-phenylethylcarbamoyl)anilino]butanoic acid typically involves multi-step organic reactions. One common method involves the reaction of 4-aminobutanoic acid with 2-phenylethyl isocyanate under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the purification of the final product through recrystallization or chromatography to ensure high purity and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-[4-(2-phenylethylcarbamoyl)anilino]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the anilino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted anilino derivatives.
Scientific Research Applications
4-Oxo-4-[4-(2-phenylethylcarbamoyl)anilino]butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Oxo-4-[4-(2-phenylethylcarbamoyl)anilino]butanoic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in neurotransmitter metabolism, leading to altered neuronal signaling.
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-4-[4-(propoxycarbonyl)phenyl]amino]butanoic acid
- 4-Oxo-4-[2-(propylcarbamoyl)anilino]butanoic acid
Comparison
Compared to similar compounds, 4-Oxo-4-[4-(2-phenylethylcarbamoyl)anilino]butanoic acid is unique due to its specific substituents, which confer distinct chemical and biological properties. Its phenylethylcarbamoyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
4-oxo-4-[4-(2-phenylethylcarbamoyl)anilino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c22-17(10-11-18(23)24)21-16-8-6-15(7-9-16)19(25)20-13-12-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,20,25)(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOITWIKXRGGZIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(2-phenyl-4-quinazolinyl)amino]benzoic acid hydrochloride](/img/structure/B5227141.png)

![(2E)-N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(4-chloro-3-nitrophenyl)prop-2-enamide](/img/structure/B5227161.png)
![(4E)-1-(4-CHLOROPHENYL)-3-METHYL-4-{[(2-METHYL-4-NITROPHENYL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B5227169.png)
![(Z)-3-[4-(benzenesulfonyl)anilino]-1-phenylprop-2-en-1-one](/img/structure/B5227172.png)
![1-[(2-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5227183.png)

![{4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}[4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B5227202.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5227203.png)
![N,N-diethyl-1-[(3-methoxyphenyl)methyl]piperidine-3-carboxamide](/img/structure/B5227209.png)

![(E)-3-(3-methoxyanilino)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B5227225.png)

![N-((1S)-3-methyl-1-{[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}butyl)acetamide](/img/structure/B5227234.png)
